molecular formula C9H13BrN2 B3288231 N-(2-Aminoethyl)-4-bromo-N-methylaniline CAS No. 851265-79-7

N-(2-Aminoethyl)-4-bromo-N-methylaniline

Cat. No.: B3288231
CAS No.: 851265-79-7
M. Wt: 229.12 g/mol
InChI Key: AJVPGLLZUOGYHB-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-bromo-N-methylaniline: is an organic compound that features a bromine atom attached to the benzene ring and an aminoethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-bromo-N-methylaniline typically involves the reaction of 4-bromoaniline with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-bromoaniline attacks the carbon atom of the 2-chloroethylamine, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Aminoethyl)-4-bromo-N-methylaniline can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)-4-bromo-N-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting specific biological pathways. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.

Industry: In the material science industry, this compound is used in the synthesis of polymers and other advanced materials. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and mechanical strength.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)acetamide

Uniqueness: N-(2-Aminoethyl)-4-bromo-N-methylaniline is unique due to the presence of both the bromine atom and the aminoethyl group. This combination allows for versatile chemical reactivity and the ability to form multiple types of interactions with target molecules. Compared to similar compounds, it offers a broader range of applications in both synthetic chemistry and biological research.

Properties

IUPAC Name

N'-(4-bromophenyl)-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVPGLLZUOGYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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